2,6-Dichloroanisole

Vue d'ensemble

Description

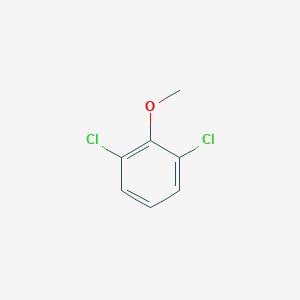

2,6-Dichloroanisole (2,6-DCA; CAS 1984-65-2) is an organochlorine compound with the molecular formula C₇H₆Cl₂O. It consists of a methoxy-substituted benzene ring with chlorine atoms at the 2 and 6 positions. This structural configuration confers distinct physical-chemical properties, including a molecular weight of 177.028 g/mol, a boiling point of 169.1°C, and a water solubility of 3.10 mg/L at 25°C .

2,6-DCA is primarily recognized for its role in food and beverage contamination, particularly in wine, where it contributes to "cork taint" alongside trichloroanisoles (TCAs) and other chloroanisoles . Its odor threshold is exceptionally low (0.04 ppb), making it detectable even at trace levels . Industrially, it is synthesized via methylation of 2,6-dichlorophenol using dimethyl carbonate (DMC) as a green methylating agent, achieving yields up to 87.3% under optimized conditions .

Méthodes De Préparation

La synthèse du GR218231 implique la réaction d’un précurseur déméthylé avec du triflate de 11C-méthyle. Cette méthode a été utilisée pour marquer le composé avec du carbone-11, un isotope émetteur de positrons, le rendant adapté à l’imagerie TEP . La préparation produit un produit radiochimique ayant une activité spécifique de 15 ± 10 GBq/µmol .

Analyse Des Réactions Chimiques

GR218231 subit plusieurs types de réactions chimiques, notamment :

Réactions de substitution : Le composé peut être marqué avec du carbone-11 par une réaction de substitution impliquant du triflate de 11C-méthyle.

Réactions de liaison : Il se lie spécifiquement aux récepteurs de la dopamine D3, bien qu’il ait également été démontré qu’il interagissait avec la P-glycoprotéine.

Applications de recherche scientifique

GR218231 a été utilisé dans diverses applications de recherche scientifique :

Neurosciences : Il a été utilisé comme traceur TEP pour étudier la densité et l’occupation des récepteurs de la dopamine D3.

Développement de médicaments : Sa capacité à visualiser l’activité de la P-glycoprotéine en fait un outil précieux dans le développement de nouveaux médicaments et de stratégies pour surmonter la résistance aux médicaments.

Applications De Recherche Scientifique

Chemical Properties and Toxicity

2,6-Dichloroanisole (CHClO) is an aromatic compound with two chlorine atoms substituted on the anisole structure. It is important to note that DCA is classified as harmful if swallowed and can cause skin irritation . Its structural similarity to 2,4,6-trichloroanisole (TCA), a notorious contaminant responsible for cork taint in wines, makes it a compound of interest in studies related to food quality and safety.

Detection and Analysis

DCA is often studied in conjunction with TCA due to their similar origins and effects. Both compounds can arise from the chlorination of anisole derivatives, particularly in agricultural settings where chlorinated pesticides are used. The detection of DCA in environmental samples is crucial for assessing contamination levels in soils and water bodies.

Analytical Techniques:

- Gas Chromatography-Mass Spectrometry (GC-MS): This method has been employed for the simultaneous determination of DCA and TCA in various matrices, including wine and cork materials. The sensitivity of GC-MS allows for the detection of these compounds at low concentrations, which is essential for environmental monitoring .

- Solid-Phase Microextraction (SPME): SPME coupled with GC-MS has proven effective for isolating volatile compounds from complex matrices, enabling accurate quantification of DCA .

Cork Taint Mitigation

The presence of DCA and TCA in cork stoppers poses significant challenges for the wine industry. These compounds can impart undesirable flavors to wine, leading to economic losses.

Research Findings:

- Studies have shown that DCA can form through microbial pathways involving chlorinated phenols, which are prevalent in environments treated with chlorinated compounds . Understanding these pathways aids in developing strategies to mitigate cork taint.

- Innovative methods such as thermal desorption coupled with Vocus mass spectrometry have been proposed for rapid detection of TCA and related compounds in cork stoppers, enhancing quality control processes within the industry .

Cork Industry Impact

A notable case study highlighted the economic implications of cork taint due to TCA contamination. The study demonstrated that cork taint leads to annual losses exceeding $10 million in the wine sector due to consumer rejection of tainted products. Efforts to quantify TCA levels using advanced analytical techniques have been instrumental in addressing this issue .

| Study Focus | Methodology | Findings |

|---|---|---|

| Cork Taint Detection | Thermal Desorption–Vocus Mass Spectrometry | Rapid detection below sensory thresholds |

| Environmental Monitoring | GC-MS | Simultaneous detection of DCA and TCA |

| Economic Impact | Case Study Analysis | Estimated losses exceeding $10 million annually |

Future Research Directions

Future investigations into this compound should focus on:

- Developing more sensitive detection methods that can operate in real-time.

- Exploring bioremediation techniques to mitigate the formation of chlorinated compounds in agricultural settings.

- Investigating the long-term environmental effects of DCA and its degradation products.

Mécanisme D'action

GR218231 exerce ses effets en antagonisant les récepteurs de la dopamine D3. Cette interaction inhibe l’activité du récepteur, ce qui peut être utile pour étudier diverses affections neurologiques. De plus, l’interaction du composé avec la P-glycoprotéine suggère qu’il peut influencer l’efflux des médicaments et d’autres substances à travers la barrière hémato-encéphalique .

Comparaison Avec Des Composés Similaires

Structural and Physical-Chemical Properties

The position and number of chlorine substituents significantly influence the properties of chloroanisoles. Key comparisons include:

Key Observations :

- Steric Effects : 2,6-DCA and 3,5-DCA are structural isomers, but their chlorine positions (di-ortho vs. meta) alter molecular symmetry and intermolecular interactions. For instance, 3,5-DCA exhibits distinct Nuclear Quadrupole Resonance (NQR) frequency behavior under pressure compared to trichloroanisoles .

- Volatility : 2,6-DCA has a lower boiling point than 2,4-DCA and TCA, reflecting weaker intermolecular forces due to its symmetrical substitution pattern.

Sensory Impact and Thresholds

Chloroanisoles are notorious for imparting musty, medicinal off-flavors. Their sensory thresholds vary dramatically:

- 2,6-DCA : 0.04 ppb (musty, medicinal) .

- 2,4-DCA : 400 ppb (musty, sweet, fruity) .

- TCA : 0.02 ppb (cork taint) .

TCA’s lower threshold makes it the most potent taint compound, but 2,6-DCA’s contribution is significant in synergistic interactions. For example, 2,6-DCA enhances the perceived intensity of TCA in wines even at sub-threshold concentrations .

Environmental and Industrial Behavior

- Synthesis: 2,6-DCA is synthesized via phase-transfer catalysis using DMC, a non-toxic reagent, whereas TCA often originates from microbial methylation of chlorophenols in cork .

- Environmental Fate : 2,6-DCA’s Henry’s Law constant (113.7 Pa·m³/mol) suggests moderate volatility, facilitating atmospheric transport. In contrast, TCA’s higher molecular weight and log Kow favor persistence in aquatic systems .

- Analytical Detection : 2,6-DCA is used as an internal standard in gas chromatography due to its stability, whereas TCA requires specialized methods like solid-phase microextraction (SPME) for trace detection .

Toxicological and Regulatory Aspects

- Toxicity: Limited data exist for 2,6-DCA, but chloroanisoles generally exhibit low acute toxicity. Chronic exposure to TCA is linked to organoleptic contamination rather than direct health risks .

Activité Biologique

2,6-Dichloroanisole (2,6-DCA) is a halogenated aromatic compound known for its significant biological activity, particularly in the context of environmental science and food safety. This article aims to provide a comprehensive overview of the biological activity of 2,6-DCA, including its mechanisms of action, environmental implications, and relevant case studies.

2,6-DCA is a chlorinated derivative of anisole, characterized by two chlorine atoms attached to the aromatic ring at the 2 and 6 positions. Its chemical structure can be represented as follows:

The presence of chlorine atoms enhances its reactivity and potential biological interactions.

Mechanisms of Biological Activity

1. Antimicrobial Properties

Research has demonstrated that 2,6-DCA exhibits antimicrobial activity against various microorganisms. A study highlighted its effectiveness as a bactericide, particularly against certain strains of bacteria. The compound's mode of action is believed to involve disruption of cellular membranes and interference with metabolic processes .

2. Environmental Fate and Biotransformation

The environmental behavior of 2,6-DCA is crucial for understanding its ecological impact. It can undergo biotransformation in anaerobic conditions, leading to the formation of other chlorinated compounds such as 2,6-dichlorophenol. This transformation is facilitated by microbial activity in soil and water environments .

Case Studies

Case Study 1: Cork Taint in Wines

One significant application of 2,6-DCA is its involvement in cork taint, which affects wine quality. The compound can form through microbial O-methylation processes involving chlorophenols present in cork materials. The presence of 2,6-DCA contributes to off-flavors in wines, making it a critical target for quality control measures in the wine industry .

Case Study 2: Microbial Activity in Drinking Water Systems

A pilot investigation revealed that microbial communities in drinking water distribution systems could produce 2,6-DCA through the methylation of chlorinated phenols. This finding underscores the importance of monitoring microbial activity to prevent the formation of undesirable compounds that could compromise water quality .

Toxicological Profile

The toxicological effects of 2,6-DCA have been studied extensively. Its taste threshold is notably low, which raises concerns about sensory impacts even at minimal concentrations . Toxicological assessments indicate potential risks associated with prolonged exposure to halogenated compounds like 2,6-DCA.

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 2,6-Dichloroanisole in laboratory settings?

A common method involves methylating 2,6-dichlorophenol (DCP) using dimethyl carbonate (DMC) as a green methylating agent. Optimized conditions include:

- Catalyst : Potassium carbonate (K₂CO₃) with polyethylene glycol 400 (PEG-400) as a phase-transfer catalyst (0.2% w/w).

- Molar ratio : n(DMC):n(DCP):n(K₂CO₃) = 0.1:0.05:0.001.

- Reaction conditions : 150°C for 5 hours under reflux, yielding 87.3% with 100% DCP conversion. This method avoids toxic reagents like methyl iodide .

Q. What are the key physicochemical properties of this compound critical for experimental design?

Key properties include:

- Molecular weight : 177.03 g/mol.

- Melting point : 31°C.

- Aqueous solubility : 1.4 × 10⁻¹ g/L (7.908 × 10⁻⁴ M) at 25°C.

These data inform solvent selection, reaction temperature ranges, and storage conditions (e.g., low-temperature storage for stability) .

Q. How is this compound utilized as a substrate in enzyme-catalyzed reaction studies?

It serves as a model substrate for dioxygenases , enzymes involved in aromatic compound degradation. Researchers monitor reaction progress via UV-Vis spectroscopy, tracking absorbance changes at 270–300 nm as the compound is oxidized. Control experiments should include heat-inactivated enzymes to rule out non-enzymatic degradation .

Advanced Research Questions

Q. How can HS-SPME-GC-MS parameters be optimized for trace analysis of this compound in complex matrices like food?

Key optimization steps include:

- Fiber selection : Use carboxen/polydimethylsiloxane (CAR/PDMS) for enhanced adsorption of chlorinated aromatics.

- Extraction conditions : 60°C for 30 minutes with agitation (250 rpm) to maximize volatile release.

- Chromatography : A DB-5MS column (30 m × 0.25 mm × 0.25 µm) with a temperature gradient (40°C to 250°C at 10°C/min).

- Validation : Include internal standards (e.g., deuterated analogs) and spike-recovery tests to ensure method accuracy (RSD < 10%) .

Q. What strategies resolve contradictions between experimental and theoretical data on this compound’s reactivity?

- Comparative studies : Replicate experiments under varying conditions (e.g., pH, solvent polarity) to identify outliers.

- Computational modeling : Use density functional theory (DFT) to predict reaction pathways and compare with observed intermediates.

- Cross-validation : Apply multiple analytical techniques (e.g., NMR, LC-MS) to confirm product structures and purity. Document deviations in electronic supplementary materials to aid peer review .

Q. What enzymatic assays are suitable for studying this compound’s biodegradation pathways?

- Oxygen consumption assays : Measure dissolved oxygen depletion using Clark-type electrodes to quantify dioxygenase activity.

- Metabolite profiling : Use high-resolution LC-MS to identify intermediates like 2,6-dichlorohydroquinone.

- Inhibition controls : Add EDTA to chelate metal ions required for enzyme activity, confirming metal-dependent mechanisms .

Q. Methodological Considerations

Q. How should researchers design experiments to minimize environmental release of this compound?

- Containment : Use closed-system reactors with cold traps for volatile capture.

- Waste management : Segregate waste in labeled, acid-resistant containers and collaborate with certified disposal agencies.

- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and fume hoods to prevent exposure .

Q. What criteria define a rigorous research question for studying this compound’s antimicrobial potential?

Apply the FINER framework :

- Feasible : Ensure access to purified microbial strains and anaerobic chambers.

- Novel : Investigate understudied Gram-negative bacteria (e.g., Pseudomonas aeruginosa).

- Ethical : Adhere to biosafety level 2 (BSL-2) protocols for pathogen handling.

- Relevant : Align with antibiotic resistance research priorities .

Q. Data Presentation Guidelines

Propriétés

IUPAC Name |

1,3-dichloro-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2O/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZLMCDNAVVJKPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1062097 | |

| Record name | 2,6-Dichloroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1984-65-2 | |

| Record name | 2,6-Dichloroanisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1984-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,3-dichloro-2-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001984652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,3-dichloro-2-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Dichloroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dichloroanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.233 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.